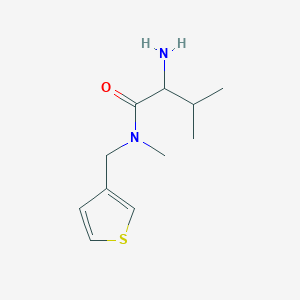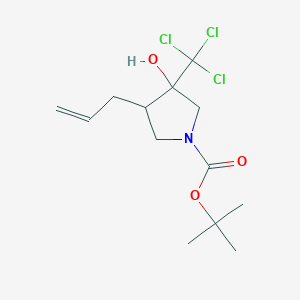![molecular formula C13H25N3O2 B14787133 N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylacetamide](/img/structure/B14787133.png)
N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylacetamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylacetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminopropanoyl Group: The aminopropanoyl group is introduced via amination reactions, often using reagents such as amines and acyl chlorides.
Attachment of the Ethylacetamide Group: The ethylacetamide group is attached through acylation reactions, using reagents like ethylamine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in inert atmospheres.
Substitution: Nucleophiles like halides, amines; reactions are conducted under controlled temperatures and pH conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学研究应用
N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide
- N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylacetamide
- N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylacetamide
Uniqueness
N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethylacetamide group, in particular, may influence its solubility, stability, and interaction with biological targets, differentiating it from similar compounds.
属性
分子式 |
C13H25N3O2 |
|---|---|
分子量 |
255.36 g/mol |
IUPAC 名称 |
N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylacetamide |
InChI |
InChI=1S/C13H25N3O2/c1-4-15(11(3)17)9-12-5-7-16(8-6-12)13(18)10(2)14/h10,12H,4-9,14H2,1-3H3 |
InChI 键 |
OJUSYLLHSOOQJG-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC1CCN(CC1)C(=O)C(C)N)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


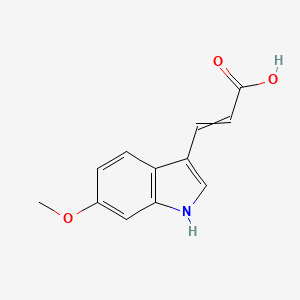
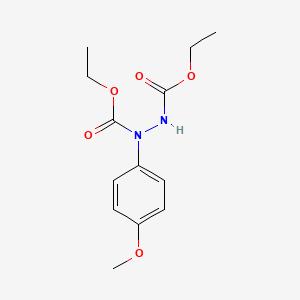
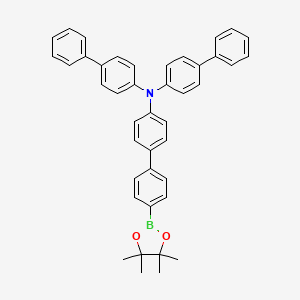
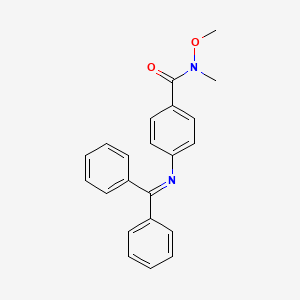
![benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14787085.png)
![2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B14787089.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14787092.png)
![1-[9-Ethyl-6-(3-phenylprop-2-enoyl)carbazol-3-yl]-3-phenylprop-2-en-1-one](/img/structure/B14787098.png)

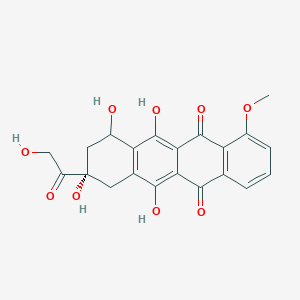
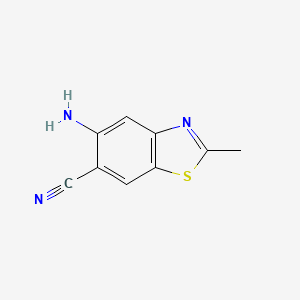
![(1'R,2R)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B14787116.png)
